5-(5-bromopyridin-3-yl)-2-ethyl-1H-pyrazol-3-one
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Overview
Description
5-(5-bromopyridin-3-yl)-2-ethyl-1H-pyrazol-3-one is a heterocyclic compound that features both a pyrazole and a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromopyridin-3-yl)-2-ethyl-1H-pyrazol-3-one typically involves the reaction of 5-bromopyridine derivatives with ethyl pyrazolone under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-(5-bromopyridin-3-yl)-2-ethyl-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine derivative.
Substitution: The bromine atom in the bromopyridine ring can be substituted with different nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-bromopyridin-3-yl)-2-ethyl-1H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-(5-bromopyridin-3-yl)-2-ethyl-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in halogen bonding with target proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-bromopyridine-3-carboxylic acid: Another bromopyridine derivative with different functional groups.
2-ethyl-1H-pyrazol-3-one: A pyrazole derivative without the bromopyridine moiety.
5-bromopyridin-3-yl)methanamine: A compound with a similar bromopyridine structure but different substituents.
Uniqueness
5-(5-bromopyridin-3-yl)-2-ethyl-1H-pyrazol-3-one is unique due to the combination of the bromopyridine and pyrazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10BrN3O |
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Molecular Weight |
268.11 g/mol |
IUPAC Name |
5-(5-bromopyridin-3-yl)-2-ethyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H10BrN3O/c1-2-14-10(15)4-9(13-14)7-3-8(11)6-12-5-7/h3-6,13H,2H2,1H3 |
InChI Key |
KWQZFVMPEHSIAE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=C(N1)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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